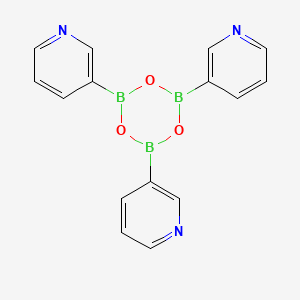
Oxazolidine, 3-ethyl-
Vue d'ensemble
Description
“Oxazolidine, 3-ethyl-” is a derivative of oxazolidine . Oxazolidine is a five-membered heterocyclic compound with one nitrogen and one oxygen in its backbone .
Synthesis Analysis
The synthesis of oxazolidines involves various methods. One efficient method involves a one-pot synthesis of a wide range of 1,3-oxazolidines in high yields and with excellent enantioselectivities. This process occurs in the presence of a chiral magnesium phosphate catalyst via the formation of hemiaminal intermediates obtained by the enantioselective addition of respective alcohols to imines followed by intramolecular cyclization under mildly basic conditions . Another method involves the reaction of aliphatic aldehydes with nonstabilized azomethine ylides, providing oxazolidines .Chemical Reactions Analysis
Oxazolidines undergo various chemical reactions. For instance, they can be used in coatings industry where they undergo cationic self-crosslinking polymerization to build up a network based on urethane and amide moieties . They can also be synthesized via Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives .Applications De Recherche Scientifique
Stereoselective Synthesis in Organic Chemistry
- Oxazolidines, including 3-ethyl-oxazolidine derivatives, are used in stereoselective synthesis. For instance, a study demonstrated the stereoselective synthesis of anti-2-oxazolidinones using a specific system, highlighting the importance of oxazolidines in creating stereochemically complex molecules (Madhusudhan et al., 2003).
Green Chemistry and Eco-Friendly Synthesis
- Research has also focused on the green synthesis of oxazolidine derivatives. An environmentally friendly and efficient method was reported for synthesizing thiazolidine and oxazolidine derivatives, demonstrating the adaptability of oxazolidines in green chemistry applications (Malla et al., 2015).
Asymmetric Synthesis and Chiral Chemistry
- The asymmetric synthesis of 1,3-oxazolidines from chiral imines using a Rh(III) catalyst has been explored, indicating the significance of oxazolidines in the field of chiral chemistry and asymmetric synthesis (Lee & Kim, 2005).
Enzymatic Synthesis and Biological Applications
- In a novel approach, enzymatic synthesis of 3-ethyl-1,3-oxazolidin-2-one was studied, showcasing the potential of oxazolidines in biocatalysis and pharmaceuticals (Yadav & Pawar, 2014).
Photochromic and Smart Material Systems
- Oxazolidines have been investigated in the context of smart materials, such as in the study of indolino-oxazolidine acido- and photochromic systems. This underscores their potential in developing materials with responsive properties (Guerrin et al., 2018).
Crystallography and Material Characterization
- The crystal structure of oxazolidine derivatives has been analyzed to understand their physical properties, as seen in a study on 4-ethyl-1,3-oxazolidine-2-thione (Okumura et al., 2014).
Agricultural Applications
- Research has been conducted on the use of oxazolidine derivatives as herbicide safeners, indicating their utility in agriculture (Zhang Jin-ya, 2004).
Collagen Stabilization in Biochemistry
- A study on the effect of oxazolidine E on collagen fibril formation and stabilization of the collagen matrix highlights the biomedical applications of oxazolidines (Choudhury et al., 2007).
Propriétés
IUPAC Name |
3-ethyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-6-3-4-7-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRURTGSFBSIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340807 | |
| Record name | Oxazolidine, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazolidine, 3-ethyl- | |
CAS RN |
1630-73-5 | |
| Record name | Oxazolidine, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B3048207.png)
